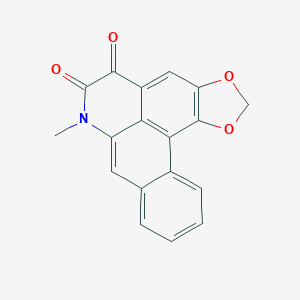

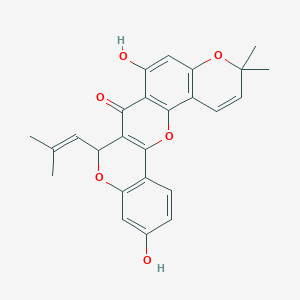

セファラジオンA

説明

Cepharadione A is a natural product of the Cepharadione family, a group of polycyclic polyketides of great interest for their potential therapeutic applications. Cepharadione A is a polycyclic polyketide isolated from the root extract of the medicinal plant Cephalaria scoparia, which has been used as a traditional medicine in Eastern Europe for centuries. It has been shown to possess a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The mechanism of action of Cepharadione A is still largely unknown, but recent studies have revealed some of the biochemical and physiological effects of this compound.

科学的研究の応用

抗酸化活性

セファラジオンAは、潜在的な抗酸化特性を持つ化合物として特定されています . 抗酸化物質は、細胞の損傷や様々な病気を引き起こす可能性のあるフリーラジカルの中和に不可欠です。この分野におけるthis compoundの応用は、新しい抗酸化療法またはサプリメントの開発に貢献する可能性があります。

抗菌性

研究により、this compoundは有意な抗菌活性を示すことが明らかになっています . この特性は、特に抗生物質耐性の問題が深刻化する中で、新しい抗生物質の開発のために製薬業界にとって非常に価値があります。

抗炎症作用

This compoundの抗炎症効果は、慢性炎症性疾患の治療に期待されています . この分野におけるその応用は、関節炎などの疾患を持つ患者に緩和をもたらす、新しい抗炎症薬や治療法の開発につながる可能性があります。

がん研究

This compoundは、がん治療における潜在的な役割について研究されています。 細菌の増殖を阻害する能力は、がん細胞に対しても細胞毒性効果を持つ可能性があり、新規抗がん剤の開発に活用できる可能性があります .

創傷治癒

医学分野では、this compoundが糖尿病の創傷治癒を促進する役割を担っていることが注目されています . 創傷被覆材や外用療法に組み込むことで、糖尿病患者の治癒率と転帰を改善できる可能性があります。

農業への応用

This compoundは、植物病原体に対する活性を示し、農業において天然の殺虫剤または殺菌剤として使用できる可能性を示しています . この応用は、農家に化学農薬の環境に優しい代替手段を提供し、環境への影響を軽減し、持続可能な農業慣行を促進する可能性があります。

作用機序

Target of Action

Cepharadione A, a natural product belonging to the penicillin class of compounds , primarily targets human neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response against infections.

Mode of Action

Cepharadione A interacts with its target by inhibiting the release of elastase, an enzyme that degrades proteins, induced by FMLP/CB in human neutrophils . This interaction results in the modulation of the immune response, particularly in the context of bacterial infections.

Biochemical Pathways

It is known that the compound originates biogenetically from the oxidation of aporphines , a class of alkaloids. The inhibition of elastase release by Cepharadione A likely affects the neutrophil’s ability to respond to infections, potentially impacting various immune response pathways.

Pharmacokinetics

It is known that the compound can be isolated from the roots of piper betle linn , suggesting that it may be absorbed into the body when consumed as part of the diet

Result of Action

The primary result of Cepharadione A’s action is the inhibition of elastase release in human neutrophils . This could potentially modulate the immune response, particularly in the context of bacterial infections.

Action Environment

The action, efficacy, and stability of Cepharadione A are likely influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH and temperature of its environment. Additionally, the compound’s stability could be influenced by storage conditions, as it is recommended to be stored at 2-8℃

生化学分析

Biochemical Properties

Cepharadione A is an extremely weak basic (essentially neutral) compound It is known to interact with various biomolecules in the body .

Molecular Mechanism

As an isoquinoline alkaloid, it likely exerts its effects at the molecular level through interactions with various biomolecules .

Dosage Effects in Animal Models

The effects of Cepharadione A at different dosages in animal models have not been extensively studied. Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

As an isoquinoline alkaloid, it is likely involved in various metabolic processes .

Transport and Distribution

As an isoquinoline alkaloid, it likely interacts with various transporters or binding proteins .

Subcellular Localization

As an isoquinoline alkaloid, it may be localized to specific compartments or organelles within the cell .

特性

IUPAC Name |

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIGKFTVXWUUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970950 | |

| Record name | 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cepharadione A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

55610-01-0 | |

| Record name | Cepharadione A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55610-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cepharadione A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHARADIONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5UG6W56QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cepharadione A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

340 - 342 °C | |

| Record name | Cepharadione A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

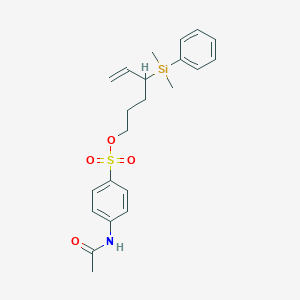

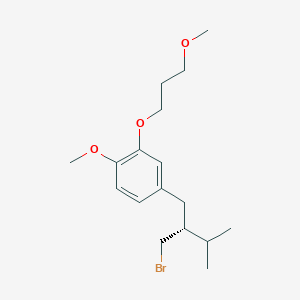

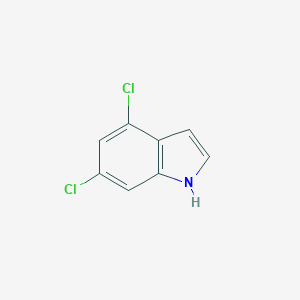

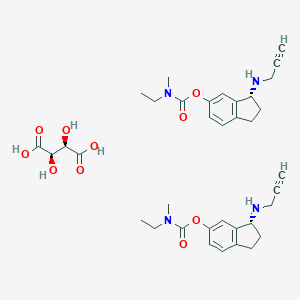

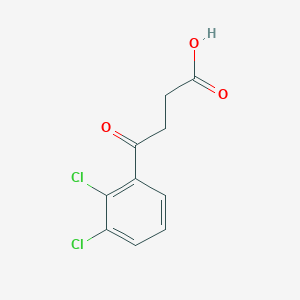

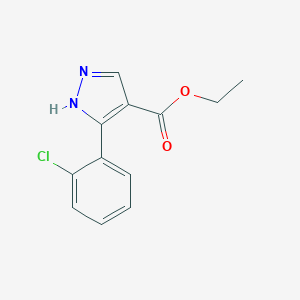

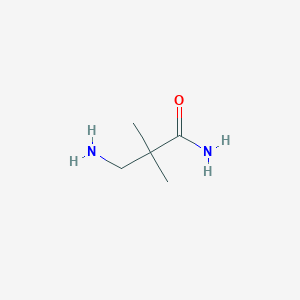

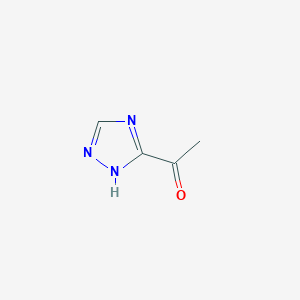

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)

![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)